Cas no 1262538-15-7 (Potassium (3-bromopropyl)trifluoroborate)

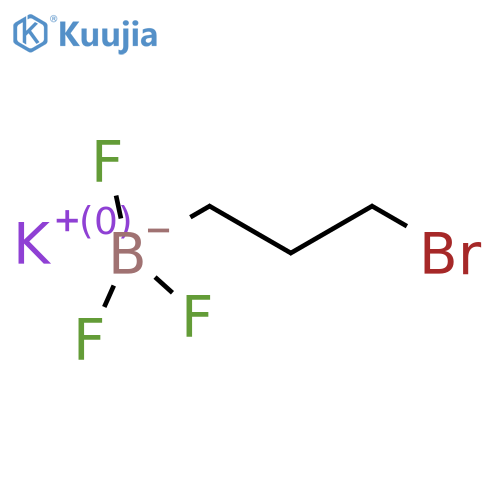

1262538-15-7 structure

商品名:Potassium (3-bromopropyl)trifluoroborate

CAS番号:1262538-15-7

MF:C3H6BBrF3K

メガワット:228.888251781464

MDL:MFCD09993315

CID:4673714

PubChem ID:91758992

Potassium (3-bromopropyl)trifluoroborate 化学的及び物理的性質

名前と識別子

-

- potassium (3-bromopropyl)trifluoroborate

- FCH1397039

- AM86464

- Potassium (3-bromopropyl)trifluoroborate

-

- MDL: MFCD09993315

- インチ: 1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1

- InChIKey: DLSVNRYSLBYDQB-UHFFFAOYSA-N

- ほほえんだ: BrCCC[B-](F)(F)F.[K+]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 66.6

- トポロジー分子極性表面積: 0

Potassium (3-bromopropyl)trifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB484098-250 mg |

Potassium (3-bromopropyl)trifluoroborate; . |

1262538-15-7 | 250mg |

€553.00 | 2023-06-15 | ||

| TRC | P122920-250mg |

Potassium (3-bromopropyl)trifluoroborate |

1262538-15-7 | 250mg |

$ 340.00 | 2022-06-03 | ||

| Enamine | EN300-315354-2.5g |

potassium (3-bromopropyl)trifluoroboranuide |

1262538-15-7 | 95.0% | 2.5g |

$1343.0 | 2025-03-19 | |

| abcr | AB484098-1 g |

Potassium (3-bromopropyl)trifluoroborate; . |

1262538-15-7 | 1g |

€1048.00 | 2023-06-15 | ||

| abcr | AB484098-250mg |

Potassium (3-bromopropyl)trifluoroborate; . |

1262538-15-7 | 250mg |

€553.00 | 2025-02-18 | ||

| Frontier Specialty Chemicals | P10604-1g |

Potassium 3-bromopropyltrifluoroborate |

1262538-15-7 | 1g |

$ 386.00 | 2023-09-07 | ||

| A2B Chem LLC | AE64880-50mg |

potassium (3-bromopropyl)trifluoroborate |

1262538-15-7 | 95% | 50mg |

$204.00 | 2024-04-20 | |

| Enamine | EN300-315354-1g |

potassium (3-bromopropyl)trifluoroboranuide |

1262538-15-7 | 95% | 1g |

$685.0 | 2023-09-05 | |

| Enamine | EN300-315354-10g |

potassium (3-bromopropyl)trifluoroboranuide |

1262538-15-7 | 95% | 10g |

$2946.0 | 2023-09-05 | |

| A2B Chem LLC | AE64880-5g |

potassium (3-bromopropyl)trifluoroborate |

1262538-15-7 | 95% | 5g |

$2127.00 | 2024-04-20 |

Potassium (3-bromopropyl)trifluoroborate 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1262538-15-7 (Potassium (3-bromopropyl)trifluoroborate) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1262538-15-7)Potassium (3-bromopropyl)trifluoroborate

清らかである:99%/99%

はかる:1g/250mg

価格 ($):621.0/328.0